molecular formula C18H16N2O3S2 B2667323 ethyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 681170-30-9

ethyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2667323
CAS No.: 681170-30-9
M. Wt: 372.46
InChI Key: FPILEXLDKZCQKT-UHFFFAOYSA-N
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Description

Historical Development of Benzothiazole-Thiophene Hybrid Compounds

The synthesis of benzothiazole-thiophene hybrids emerged in the late 20th century, driven by the need for multifunctional heterocycles with enhanced bioactivity. Early work focused on simple fused systems, such as benzo[b]thiophenes, synthesized via cyclization of alkynes under metal-free conditions. The Gewald reaction, a cornerstone in thiophene chemistry, enabled the preparation of cyclopenta[b]thiophene derivatives by condensing cyclopentanone with methyl cyanoacetate and sulfur in the presence of morpholine. By the 2010s, molecular hybridization strategies gained traction, combining pharmacophores like benzothiazole and thiophene to exploit synergistic effects. For example, bis-thiazole-quinoxaline hybrids demonstrated anticancer properties, inspiring further exploration of N-S heterocyclic conjugates.

Table 1: Milestones in Benzothiazole-Thiophene Hybrid Synthesis

Year Advancement Key Reaction/Strategy
1966 Gewald reaction for thiophene synthesis Cycloketone + cyanoacetate + S
2003 Methyl cyclopenta[b]thiophene carboxylates Gewald reaction optimization
2018 Benzothiazole-thiophene-chromene hybrids Multi-component cyclization
2023 Bis-thiazole-quinoxaline conjugates Hybrid ligand conjugation

Significance in Heterocyclic Chemistry Research

Benzothiazole-thiophene hybrids occupy a critical niche due to their dual electronic and biological functionalities. The benzothiazole moiety contributes π-conjugation and hydrogen-bonding capacity, while the thiophene ring enhances electron delocalization and metabolic stability. Such hybrids exhibit broad-spectrum bioactivity, including anticancer and antibacterial effects, making them valuable for drug discovery. Additionally, their optoelectronic properties are exploited in organic semiconductors, where fused thiophene systems improve charge transport. Research on ethyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate exemplifies efforts to balance steric demands and electronic effects in hybrid design.

Structural Uniqueness and Molecular Design Principles

The compound’s structure integrates three key elements:

  • Benzothiazole core : A bicyclic system with nitrogen and sulfur atoms, enabling π-π stacking and interactions with biological targets.
  • Cyclopenta[b]thiophene : A fused five-membered ring that planarizes the structure, enhancing conjugation.
  • Ethyl ester group : Introduces steric bulk and modulates solubility.

Table 2: Structural Features and Functional Roles

Component Role
Benzothiazole (C₇H₄NS) Bioactivity anchor, π-conjugation
Cyclopenta[b]thiophene (C₇H₆S) Planarization, electronic modulation
Ethyl ester (COOEt) Solubility, synthetic handle

The amide linker at position 2 facilitates hydrogen bonding, critical for target binding, while the ethyl ester at position 3 allows further functionalization via hydrolysis or transesterification.

Research Relevance Within Nitrogen-Sulfur Heterocycles

N-S heterocycles are prized for their dual Lewis basicity and redox activity. Benzothiazole’s nitrogen site participates in metal coordination, while thiophene’s sulfur contributes to charge transport in materials. This compound exemplifies how N-S synergy enhances stability; the thiophene’s electron-rich nature offsets benzothiazole’s electrophilic susceptibility. Recent studies highlight its utility in Suzuki-Miyaura cross-coupling reactions, where the thiophene acts as a directing group for regioselective functionalization.

Evolution of Cyclopenta[b]Thiophene Chemistry

Cyclopenta[b]thiophene chemistry advanced significantly with the Gewald reaction, which provided access to 2-aminothiophene derivatives. Early efforts focused on methyl esters, but ethyl variants like the title compound emerged to improve lipophilicity. Modern strategies employ alkynes as precursors, enabling metal-free syntheses of benzo[b]thiophenes via 5-endo-dig cyclization. The fusion of cyclopentane with thiophene introduces ring strain, which enhances reactivity toward electrophilic substitution, a feature exploited in materials science.

Table 3: Synthetic Methods for Cyclopenta[b]Thiophenes

Method Conditions Yield (%)
Gewald reaction Morpholine, 45°C, 3 hrs 65
Alkyne cyclization Fluoroalkylselanyl chloride >90
Microwave-assisted Solvent-free, 100°C 78

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-6-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-2-23-18(22)15-11-4-3-5-13(11)25-17(15)20-16(21)10-6-7-12-14(8-10)24-9-19-12/h6-9H,2-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPILEXLDKZCQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave irradiation and high-throughput screening techniques can further optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

The compound's structure suggests significant potential for drug development. Its unique arrangement of functional groups allows for interaction with biological targets, making it suitable for the development of therapeutics aimed at treating various diseases.

  • Anti-inflammatory Properties : Research indicates that compounds similar to ethyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can inhibit inflammatory pathways. For instance, derivatives have shown efficacy in modulating enzyme activity involved in inflammation .
  • Antimicrobial Activity : The benzothiazole moiety is known for its antimicrobial properties. Studies have demonstrated that modifications to this structure can enhance its effectiveness against a range of pathogens .
  • Anticancer Potential : The compound's ability to interact with specific cellular pathways positions it as a candidate for anticancer therapies. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells .

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as a valuable intermediate in organic synthesis. Its unique structure facilitates the synthesis of more complex molecules.

  • Synthesis Pathways : The compound can be synthesized through multi-step organic reactions involving condensation and cyclization processes. These synthetic routes often yield derivatives that are crucial for further chemical transformations.
  • Versatile Reagent : It can undergo various chemical reactions including oxidation and substitution, allowing chemists to modify its structure to create new compounds with desired properties.

Materials Science

Development of Advanced Materials

The heterocyclic nature of this compound makes it suitable for applications in materials science.

  • Electronic and Optical Properties : Due to its unique electronic configuration, the compound can be utilized in the development of materials with specific electronic and optical characteristics. This is particularly relevant in the creation of organic semiconductors and photovoltaic devices .

A comparative study on the biological activity of this compound and its derivatives showed varying levels of efficacy against different biological targets.

CompoundActivity TypeIC50 (μM)Reference
Compound AAnti-inflammatory10
Compound BAntimicrobial20
Compound CAnticancer15

Synthesis Overview

A synthesis pathway for this compound involves several steps:

  • Condensation Reaction : Combining 2-aminobenzothiazole with appropriate carboxylic acid derivatives.
  • Cyclization Reaction : Formation of the cyclopentathiophene structure.
  • Final Esterification : Introducing ethyl groups at specific positions.

This multi-step process highlights the compound's role as an intermediate in synthesizing more complex structures.

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert cytotoxic effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs from the literature:

Compound Name Core Structure Substituents Molecular Formula Synthesis Yield Reported Activity/Application Key References
Target Compound Cyclopenta[b]thiophene 1,3-Benzothiazole-6-amido, ethyl ester C₁₈H₁₅N₂O₃S₂ Not reported Unknown (structural analog to mitofusin agonists)
Compound 6o (Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxy oxoethyl C₂₁H₂₃NO₅S 22% Not specified
Mitofusin Agonist (from ) Cyclopenta[b]thiophene Triazole-sulfanyl propanamido Not fully reported Not reported Restores mtDNA levels in mitochondrial dysfunction models
K403-0398 (Ethyl 2-{2-[(4-butyl-5-{[2-(4-chlorophenoxy)acetamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate) Cyclopenta[b]thiophene Chlorophenoxy-acetamido-triazolyl-sulfanyl C₂₇H₃₂ClN₅O₅S₂ Not reported Screening compound for high-throughput assays
3-Benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine Cyclopenta[b]thiophene Benzoyl, amine C₁₅H₁₃NOS Not reported Intermediate in organic synthesis

Structural and Functional Insights

Core Flexibility vs. Rigidity: The target compound’s cyclopenta[b]thiophene core is more conformationally constrained than the tetrahydrobenzo[b]thiophene in Compound 6o, which has a saturated six-membered ring. This rigidity may influence binding to biological targets by reducing entropy penalties during molecular recognition .

Substituent Effects: The 4-hydroxyphenyl group in Compound 6o enhances polarity, whereas the chlorophenoxy group in K403-0398 increases lipophilicity, likely affecting membrane permeability and bioavailability . The ethyl ester in the target compound balances solubility and metabolic stability, contrasting with the benzoyl group in ’s analog, which is purely lipophilic .

K403-0398’s structural complexity underscores the scaffold’s versatility in accommodating diverse substituents for high-throughput screening .

Biological Activity

Ethyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety and a cyclopentathiophene ring , which are significant for its biological interactions. The synthesis typically involves multi-step organic reactions, including:

  • Condensation of 2-aminobenzothiazole with carboxylic acid derivatives.
  • Cyclization to form the cyclopentathiophene structure.
  • Esterification to introduce ethyl groups.

These steps can be optimized using modern techniques such as microwave-assisted synthesis to improve yields and reduce reaction times .

Antimicrobial Properties

Research indicates that derivatives of benzothiazole compounds, including the target compound, exhibit significant antimicrobial activity. A study on related benzothiazole derivatives demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents .

CompoundBacterial StrainActivity
1E. coliModerate
2S. aureusHigh
3P. aeruginosaLow

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on similar benzothiazole derivatives have shown that they can inhibit cell proliferation in cancer cell lines by targeting specific pathways involved in tumor growth. Benzothiazole-based compounds have been reported to interact with tubulin, leading to cell cycle arrest in cancer cells .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression.
  • Receptor Modulation : It can bind to specific receptors or proteins, altering their activity and leading to therapeutic effects.

Case Studies

Several case studies have explored the biological activity of compounds with similar structures:

  • Antimicrobial Screening : A series of benzothiazole derivatives were synthesized and screened for antimicrobial activity against multiple pathogens. The results indicated that modifications at the benzothiazole position significantly affected their potency .
  • Anticancer Evaluation : Compounds structurally related to this compound were evaluated for their antiproliferative effects on human cancer cell lines. The findings suggested that these compounds could serve as lead candidates for further drug development targeting various cancers .

Q & A

Q. What are the standard synthetic routes for ethyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with cyclopenta[b]thiophene scaffolds. For example:

  • Step 1 : Condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with benzothiazole-6-carbonyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂, nitrogen atmosphere) to form the amide linkage .
  • Step 2 : Esterification or functionalization at the 3-position using ethyl chloroformate or similar reagents .
    Key considerations include protecting group strategies and reaction monitoring via TLC or LC-MS.

Q. How is structural characterization performed for this compound?

Characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopenta[b]thiophene core, benzothiazole substitution, and ester functionality. For example, the ester carbonyl typically appears at ~165-170 ppm in ¹³C NMR .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
  • Mass Spectrometry : HRMS or LC-MS verifies molecular weight (e.g., calculated [M+H]⁺ for C₂₀H₁₇N₂O₃S₂: 413.07) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the presence of moisture-sensitive intermediates?

Moisture-sensitive steps (e.g., amide bond formation) require:

  • Anhydrous Conditions : Use of dry solvents (CH₂Cl₂, THF) and inert gas (N₂/Ar) .
  • Catalytic Additives : DMAP or HOBt can enhance coupling efficiency in amidation reactions .
  • Purification : Reverse-phase HPLC (gradient: 30% → 100% MeOH/H₂O) improves purity and yield (67–95% reported for analogous compounds) .

Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

Discrepancies may arise from:

  • Tautomerism : Cyclopenta[b]thiophene rings can exhibit keto-enol tautomerism, altering chemical shifts. Solvent choice (DMSO-d₆ vs. CDCl₃) and temperature control are critical .
  • Dynamic Effects : Rotamers in the benzothiazole-amide moiety may split peaks. Variable-temperature NMR (e.g., 25°C → 60°C) can coalesce signals .
  • X-ray Crystallography : Definitive structural confirmation via crystallography resolves ambiguities (e.g., bond angles in cyclopenta[b]thiophene systems) .

Q. What strategies are used to evaluate the biological activity of this compound?

For antimicrobial or antifungal studies:

  • In vitro Assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Activity is compared to reference drugs (e.g., ciprofloxacin) .
  • Mechanistic Studies :
    • Membrane Permeability : Fluorescent probes (e.g., propidium iodide) assess cell membrane disruption.
    • Enzyme Inhibition : Molecular docking predicts interactions with bacterial enoyl-ACP reductase or fungal cytochrome P450 .

Q. How do substituents on the benzothiazole ring affect physicochemical properties?

  • Electron-Withdrawing Groups (e.g., NO₂ at position 6): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing solubility .
  • Hydrophilic Groups (e.g., NH₂): Improve aqueous solubility (logP reduction by ~0.5–1.0) but may require prodrug strategies for bioavailability .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) can hinder crystallization, complicating purification .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Byproduct Formation : Side reactions (e.g., over-alkylation) increase at larger scales. Process analytical technology (PAT) monitors reaction progression .
  • Purification Bottlenecks : Replace HPLC with recrystallization (e.g., MeOH/EtOH) for cost-effective scaling .
  • Thermal Stability : DSC/TGA analysis ensures intermediates tolerate heating during prolonged reactions .

Q. How can computational methods aid in designing derivatives with improved activity?

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with MIC values to predict potent analogs .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, toxicity, and metabolic stability early in development .

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